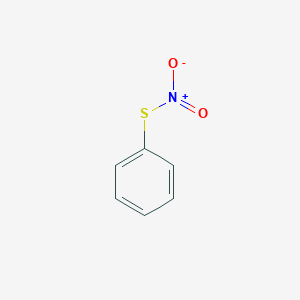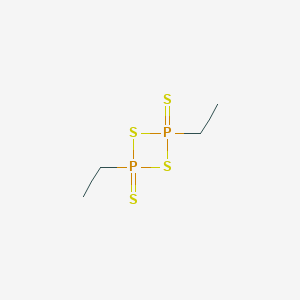
2,4-Diethyl-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diethyl-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione, commonly known as Lawesson’s reagent, is a chemical compound widely used in organic synthesis. It is particularly known for its ability to convert carbonyl compounds into their corresponding thiocarbonyl derivatives. This compound is characterized by its four-membered ring structure composed of alternating sulfur and phosphorus atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lawesson’s reagent is typically synthesized by the reaction of aryl phosphines with elemental sulfur. The most common method involves the reaction of diphenylphosphine with sulfur in a 1:2 molar ratio. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The mixture is heated to around 150-200°C until the reaction is complete, yielding Lawesson’s reagent as a yellow crystalline solid .
Industrial Production Methods
In industrial settings, the production of Lawesson’s reagent follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality of the product .
Chemical Reactions Analysis
Types of Reactions
Lawesson’s reagent undergoes various types of chemical reactions, including:
Thionation Reactions: It is primarily used to convert carbonyl compounds (ketones, aldehydes, esters, amides) into thiocarbonyl compounds.
Cyclization Reactions: It can induce cyclization in certain substrates, forming thiophene derivatives.
Substitution Reactions: It can participate in substitution reactions where the oxygen atom in carbonyl compounds is replaced by a sulfur atom.
Common Reagents and Conditions
Reagents: Common reagents used with Lawesson’s reagent include silver perchlorate, which acts as a Lewis acid catalyst in certain reactions.
Conditions: Reactions involving Lawesson’s reagent are typically carried out under an inert atmosphere to prevent oxidation.
Major Products
The major products formed from reactions with Lawesson’s reagent are thiocarbonyl compounds, such as thioamides, thioketones, and thiolactones. These products are valuable intermediates in organic synthesis .
Scientific Research Applications
Lawesson’s reagent has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the preparation of sulfur-containing compounds.
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of drugs that target specific enzymes and proteins.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Lawesson’s reagent exerts its effects involves the formation of reactive intermediates known as ylides. Upon heating, Lawesson’s reagent undergoes depolymerization to generate two molecules of unstable ylide (R-PS2). These ylides are highly reactive and can readily react with carbonyl compounds to form thiocarbonyl derivatives. The molecular targets and pathways involved in these reactions are primarily the carbonyl groups in the substrates .
Comparison with Similar Compounds
Lawesson’s reagent is unique due to its high reactivity and selectivity in converting carbonyl compounds to thiocarbonyl compounds. Similar compounds include:
Tetraphosphorus Decasulfide: Another sulfurizing agent but less selective and can lead to side reactions.
Phosphorus Pentasulfide: Used for similar purposes but requires harsher reaction conditions and can produce lower yields.
Properties
CAS No. |
1124-70-5 |
|---|---|
Molecular Formula |
C4H10P2S4 |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
2,4-diethyl-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane |
InChI |
InChI=1S/C4H10P2S4/c1-3-5(7)9-6(8,4-2)10-5/h3-4H2,1-2H3 |
InChI Key |
UOQWQWAQWCGDNS-UHFFFAOYSA-N |
Canonical SMILES |
CCP1(=S)SP(=S)(S1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



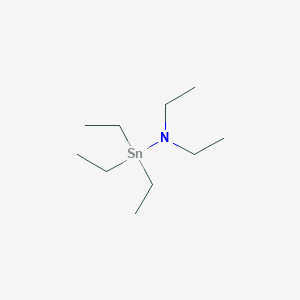
![3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid](/img/structure/B14753653.png)
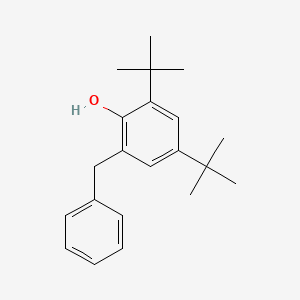

![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B14753675.png)

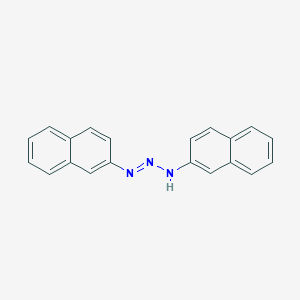
![[4-({[4-(Acetylamino)phenyl]sulfonyl}amino)phenyl]acetic acid](/img/structure/B14753683.png)
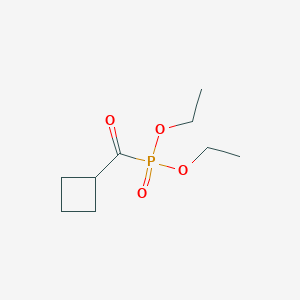
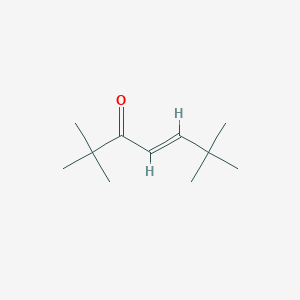
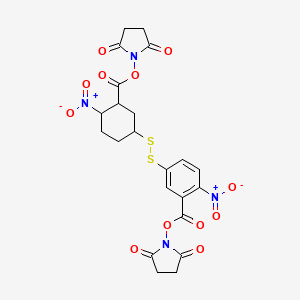
![1-Ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B14753695.png)
